
2,4-二氯-6,7-二甲氧基喹唑啉
描述
2,4-Dichloro-6,7-dimethoxyquinazoline is a chemical compound with the molecular formula C10H8Cl2N2O2 and a molecular weight of 259.089 . It appears as a pale yellow to beige crystalline powder . This compound is used as an intermediate in the preparation of potential inhibitors of epidermal growth factor receptor kinases .
Synthesis Analysis
The synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline involves the reaction of 2,4-dihydroxyl-6,7-dimethoxyquinazoline solid with phosphorus oxychloride at a temperature between 80℃ and 120℃ for 2 to 6 hours . The mixture is then stirred in ice and water for 0.5 to 2 hours, followed by filtration, washing, and drying to obtain the 2,4-dichloro-6,7-dimethoxyquinazoline solid .Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-6,7-dimethoxyquinazoline consists of a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, one aromatic (a benzene ring) and the other containing two nitrogen atoms . The quinazoline core is substituted at the 2 and 4 positions with chlorine atoms and at the 6 and 7 positions with methoxy groups .Chemical Reactions Analysis
2,4-Dichloro-6,7-dimethoxyquinazoline can be used as a reactant in the preparation of various potential bioactive compounds . For instance, it can be used in the synthesis of 2-chloro-4,6,7-trimethoxyquinazoline, 2-chloro-6,7-dimethoxy-4(3H)-quinazolinone, and 2,4-diamino-6,7-dimethoxy quinazolines .Physical And Chemical Properties Analysis
2,4-Dichloro-6,7-dimethoxyquinazoline is a pale yellow to beige crystalline powder . It has a molecular weight of 259.09 . The compound is insoluble in water . Its melting point is between 175-178 °C .科学研究应用
Synthesis of Bioactive Compounds
2,4-Dichloro-6,7-dimethoxyquinazoline: is utilized as a reactant in synthesizing various potential bioactive compounds. These compounds are pivotal in the development of new pharmaceuticals and can lead to advancements in medical treatments .
Preparation of Trimethoxyquinazoline Derivatives
This chemical serves as a precursor for 2-chloro-4,6,7-trimethoxyquinazoline , a compound that has potential applications in medicinal chemistry due to its structural similarity to naturally occurring alkaloids .
Quinazolinone Derivatives
It’s also used to prepare 2-chloro-6,7-dimethoxy-4(3H)-quinazolinone derivatives. These derivatives are studied for their pharmacological properties, including their potential use as antitumor agents .
Development of Quinazoline-Based Kinase Inhibitors
The compound is a key starting material in the synthesis of quinazoline-based kinase inhibitors. Kinase inhibitors are a class of drugs that can treat cancer by blocking certain enzymes (kinases) involved in the growth of cancer cells .
Research in Neurodegenerative Diseases
Researchers are exploring the use of 2,4-Dichloro-6,7-dimethoxyquinazoline in the development of treatments for neurodegenerative diseases. Its role in the synthesis of compounds that can interact with neural pathways is of particular interest .
Agricultural Chemical Research
In the agricultural sector, this compound is being investigated for its potential use in developing new pesticides or herbicides. Its chemical structure could be effective in controlling pests or weeds without harming crops .
安全和危害
2,4-Dichloro-6,7-dimethoxyquinazoline is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and using only outdoors or in a well-ventilated area .
未来方向
2,4-Dichloro-6,7-dimethoxyquinazoline is used as an intermediate in the preparation of potential inhibitors of epidermal growth factor receptor kinases . It is also used as an intermediate in the preparation of terazosin . Therefore, future research could focus on exploring its potential applications in the development of new therapeutic agents.
属性
IUPAC Name |
2,4-dichloro-6,7-dimethoxyquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O2/c1-15-7-3-5-6(4-8(7)16-2)13-10(12)14-9(5)11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHKCBSVAZXEPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182012 | |
| Record name | 2,4-Dichloro-6,7-dimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6,7-dimethoxyquinazoline | |
CAS RN |
27631-29-4 | |
| Record name | 2,4-Dichloro-6,7-dimethoxyquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27631-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-6,7-dimethoxyquinazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027631294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dichloro-6,7-dimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-DICHLORO-6,7-DIMETHOXYQUINAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6720H065I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Q & A
Q1: What makes 2,4-Dichloro-6,7-dimethoxyquinazoline a useful building block in organic synthesis?
A1: 2,4-Dichloro-6,7-dimethoxyquinazoline is a versatile starting material due to its reactivity. The two chlorine atoms, particularly the one at the 4-position, can be selectively substituted. [] This allows for the introduction of various functional groups, making it valuable for synthesizing a range of quinazoline derivatives, including pharmaceuticals like Gefitinib. []
Q2: How does the structure of 2,4-Dichloro-6,7-dimethoxyquinazoline lend itself to the development of molecularly imprinted polymers (MIPs)?
A2: The presence of nitrogen atoms and the methoxy groups in 2,4-Dichloro-6,7-dimethoxyquinazoline enables it to engage in hydrogen bonding interactions. [] This is crucial for creating highly specific recognition sites within the polymer matrix of MIPs. These imprinted sites can then selectively bind to the target molecule, making them useful in separation and sensing applications.
Q3: Can you elaborate on the significance of using 13C labeled 2,4-Dichloro-6,7-dimethoxyquinazoline in pharmaceutical development?
A3: Utilizing 13C labeled 2,4-Dichloro-6,7-dimethoxyquinazoline, specifically [2-13C]-2,4-dichloro-6,7-dimethoxyquinazoline, is particularly useful in studying the metabolic fate of drugs derived from this compound. [] The 13C isotope acts as a tracer, allowing researchers to track the drug's breakdown pathway and distribution within an organism using techniques like mass spectrometry. This information is critical for optimizing drug efficacy and understanding potential side effects.
Q4: Are there any novel synthetic approaches to building quinazoline-2,4(1H,3H)-diones using 2,4-Dichloro-6,7-dimethoxyquinazoline as a starting material?
A4: While 2,4-Dichloro-6,7-dimethoxyquinazoline is often used to derivatize at the chlorine positions, a novel palladium-catalyzed three-component reaction utilizes 2-bromoanilines, carbon dioxide, and isocyanides to create N3-substituted quinazoline-2,4(1H,3H)-diones. [] This method bypasses the need for pre-functionalized starting materials and allows for diverse substitutions on the quinazoline ring, expanding the possibilities for drug discovery and material science applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



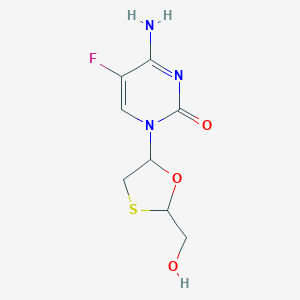
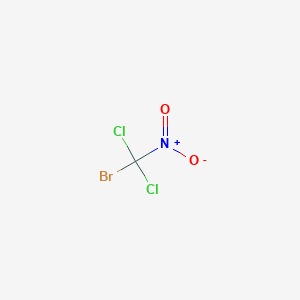

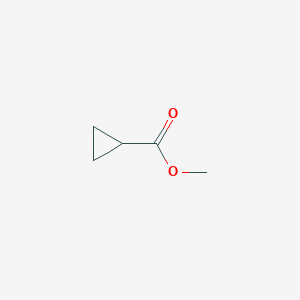
![1H-Perylo[3,4-cd]pyridine-8-sulfonicacid, 2,3-dihydro-1,3-dioxo-](/img/structure/B120482.png)
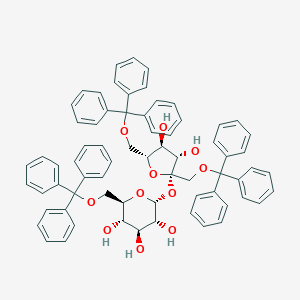

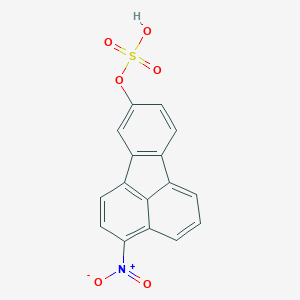
![2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B120503.png)
![3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide](/img/structure/B120505.png)
![6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine](/img/structure/B120508.png)
